molecular formula C12H4Cl6 B050415 2,2',3,4,4',5-Hexachlorobiphenyl CAS No. 35694-06-5

2,2',3,4,4',5-Hexachlorobiphenyl

Cat. No. B050415
CAS RN: 35694-06-5
M. Wt: 360.9 g/mol
InChI Key: CKLLRBPBZLTGDJ-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Synthesis Analysis

The synthesis of 2,2’,3,4,4’,5-Hexachlorobiphenyl can be achieved from Bromobenzene and 1,2,4,5-Tetrachlorobenzene .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4,4’,5-Hexachlorobiphenyl can be viewed using Java or Javascript . The molecular formula is C12H4Cl6 .


Chemical Reactions Analysis

The degradation of 2,2’,3,4,4’,5-Hexachlorobiphenyl has been examined in liquid culture . The toxicokinetics and biotransformation of 2,2’,3,4,4’,5-Hexachlorobiphenyl have also been studied .


Physical And Chemical Properties Analysis

The molecular weight of 2,2’,3,4,4’,5-Hexachlorobiphenyl is 360.9 g/mol . The computed XLogP3 is 7.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .

Scientific Research Applications

  • Solubility in Supercritical Fluids : The solubility of 2,2',3,4,4',5-Hexachlorobiphenyl, along with other PCB congeners, in supercritical fluids like carbon dioxide, modified by n-butane and methanol, has been studied. It was found that n-butane and methanol increase the solubility of PCBs in supercritical carbon dioxide (Anitescu & Tavlarides, 1999).

  • Effects on Hepatic Microsomal Enzyme Activity : Research on rats showed that 2,2',3,4,4',5-Hexachlorobiphenyl and other hexachlorobiphenyl isomers produce changes in hepatic microsomal activity resembling those seen after treatment with phenobarbitone. Chronic feeding of these isomers produces a mixed pattern of hepatic microsomal enzyme activity (Stonard & Greig, 1976).

  • Metabolic Behavior in Animals : The metabolism of 2,2',3,4,4',5-Hexachlorobiphenyl and other PCB isomers in animals like pigeons, rats, and brook trout was investigated. It was found that certain isomers are converted into monohydroxylated derivatives in rats and pigeons, but no hydroxymetabolites were detected in brook trout (Hutzinger et al., 1972).

  • Degradation and Analytical Indicators : A study suggested that the ratio of different hexachlorobiphenyl congeners, including 2,2',3,4,4',5-Hexachlorobiphenyl, could serve as an indicator of environmental degradation and for analytical purposes (Turrio-Baldassarri et al., 1997).

  • Detection in Fish Samples : Techniques were developed for extracting and enriching hexachlorobiphenyls, including 2,2',3,4,4',5-Hexachlorobiphenyl, in fish samples using metal-organic frameworks. This methodology could be significant for environmental monitoring and food safety (Lin et al., 2015).

  • Human Metabolism Studies : The metabolism of a similar PCB congener, 2,4,5,2',4',5'-Hexachlorobiphenyl, was studied in human P450 2B6 isoform, indicating that human enzymes can metabolize such PCBs (Ariyoshi et al., 1995).

  • Toxicity Analysis via Molecular Descriptors : A study used molecular descriptors to relate the toxicity of PCBs, including 2,2',3,4,4',5-Hexachlorobiphenyl, revealing that reactivity and toxicity of PCBs can be influenced by the number and position of chlorine atoms (Eddy, 2020).

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLLRBPBZLTGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074138
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5-Hexachlorobiphenyl

CAS RN

35694-06-5
Record name 2,2′,3,4,4′,5-Hexachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5-Hexachlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 2,2',3,4,4',5-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,460
Citations
YJ Lin, YL Chen, CY Huang, MF Wu - Journal of hazardous materials, 2006 - Elsevier
Four etching solutions used on support materials and two coating methods of TiO 2 were conducted to investigate the effects of catalytical preparing methods on the photocatalysis of 2,2…
Number of citations: 36 www.sciencedirect.com
AP Van Birgelen, KM Fase, J van der Kolk… - Environmental …, 1996 - ehp.niehs.nih.gov
We studied the effect of polychlorinated biphenyls (PCBs) on hepatic porphyrin accumulation in female Sprague-Dawley rats by feeding them diets containing 2,3,7,8-tetrachlorodibenzo…
Number of citations: 76 ehp.niehs.nih.gov
A Parkinson, LW Robertson, S Safe - Life Sciences, 1980 - Elsevier
In an attempt to resolve conflicting reports in the literature, the effects of 2, 2', 3, 3', 4, 4'-hexa- and 2, 2', 3', 4, 4', 5-hexachlorobiphenyl on the hepatic microsomal drug-metabolizing …
Number of citations: 24 www.sciencedirect.com
DR Livingstone, C Nasci, M Solé, L Da Ros… - Aquatic toxicology, 1997 - Elsevier
The induction of a cytochrome P450 with immunochemical similarities to CYP1A, and accompanying changes in microsomal NADPH-dependent benzo[a]pyrene (BaP) metabolism, …
Number of citations: 85 www.sciencedirect.com
KG Drouillard, RJ Norstrom - Environmental Toxicology and …, 2001 - Wiley Online Library
The influence of maternal versus dietary sources of polychlorinated biphenyls (PCBs) deposited to eggs of ring doves (Streptopelia risoria) was investigated. Mature birds that lay a …
Number of citations: 89 setac.onlinelibrary.wiley.com
S Safe, L Safe, M Mullin - Journal of agricultural and food …, 1985 - ACS Publications
On the basis of the relative retention timesand response factors of all 209 synthetic polychlorinated biphenyls (PCBs), this paper reports the first congener-specific analysis of a …
Number of citations: 247 pubs.acs.org
DB Aviantara, F Suciati, G Hadiko, NS Indrasti… - Global Journal of …, 2023 - gjesm.net
BACKGROUND AND OBJECTIVES: Polychlorinated biphenyls are pervasive contaminants that are receiving attention worldwide. Due to their well-known propensity to have harmful …
Number of citations: 4 www.gjesm.net
C Ohta, K Haraguchi, Y Kato, T Endo… - Fukuoka Igaku Zasshi …, 2011 - europepmc.org
Our preceding studies reported using animal liver microsomes that 2, 2', 3, 4, 4', 5'-hexachlorobiphenyl (hexaCB)(CB138), a worldwide and persistent organohalogen pollutant, was …
Number of citations: 3 europepmc.org
S Lin, N Gan, L Qiao, J Zhang, Y Cao, Y Chen - Talanta, 2015 - Elsevier
In this work, several kinds of the metal-organic framework (MOF) were evaluated the adsorption performance to PCB. Finally, MOF-5(Fe) was introduced in stir bar sorptive extraction (…
Number of citations: 84 www.sciencedirect.com
D Davis, S Safe - Toxicology, 1990 - Elsevier
The immunosuppressive activity of polychlorinated biphenyl (PCB) congeners is structure-dependent and 2 classes of compounds, namely the coplanar (class I) and monoortho …
Number of citations: 144 www.sciencedirect.com

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